molecular formula C17H22N10O6 B582124 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) CAS No. 1797131-64-6

2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one)

Numéro de catalogue: B582124
Numéro CAS: 1797131-64-6
Poids moléculaire: 462.427
Clé InChI: DHOYYKLYLLHMRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Background and Significance of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one)

The compound 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) represents a fundamental pharmaceutical impurity that has gained considerable attention in analytical chemistry and drug quality control applications. This compound emerges as a synthetic byproduct during the manufacturing processes of acyclovir, a well-established antiviral agent used for treating herpes simplex virus infections and varicella-zoster virus infections. The significance of this dimeric structure lies in its classification as European Pharmacopoeia Impurity K for aciclovir, making it an essential reference standard for pharmaceutical analytical testing and regulatory compliance.

The compound's molecular structure consists of two acyclovir units connected through a methylene bridge at the amino positions, creating a symmetrical dimeric configuration with the molecular formula C17H22N10O6 and a molecular weight of 462.4 grams per mole. This unique structural arrangement results from the condensation reaction between acyclovir molecules during synthesis or storage conditions, particularly in the presence of formaldehyde or related aldehydes that can facilitate methylene bridge formation. The formation mechanism involves nucleophilic attack by the amino groups of acyclovir on methylene intermediates, leading to the characteristic bis-compound structure that distinguishes this impurity from other related pharmaceutical contaminants.

Within the pharmaceutical industry, this compound serves as a critical quality control standard for ensuring the purity and safety of acyclovir-containing medications. Regulatory agencies, including the European Medicines Agency and the United States Food and Drug Administration, have established specific limits for this impurity in commercial acyclovir preparations, necessitating accurate analytical methods for detection and quantification. The compound's presence in pharmaceutical formulations can arise from various sources, including degradation processes, synthetic byproducts, or cross-contamination during manufacturing, making its monitoring essential for maintaining drug product quality and patient safety.

The analytical significance of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) extends beyond simple impurity testing to encompass method development, validation studies, and stability assessments in pharmaceutical research and development. Research laboratories utilize this compound as a reference standard for developing high-performance liquid chromatography methods, establishing detection limits, and validating analytical procedures for both new drug applications and abbreviated new drug applications. The compound's stability characteristics and chromatographic behavior provide valuable insights into the separation science principles governing pharmaceutical impurity analysis.

Objectives and Scope of Research

The primary objective of this research encompasses a comprehensive examination of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) from multiple analytical and chemical perspectives to establish a complete understanding of its properties, applications, and significance in pharmaceutical science. This investigation aims to consolidate existing knowledge regarding the compound's structural characteristics, physical and chemical properties, and analytical applications while identifying gaps in current understanding that may warrant future research efforts. The research scope deliberately focuses on the fundamental chemical aspects of the compound, excluding clinical applications or therapeutic considerations to maintain a purely analytical chemistry perspective.

A critical component of this research involves the systematic compilation and analysis of physicochemical data from various authoritative sources to establish reliable reference information for the compound. This includes detailed examination of molecular structure data, spectroscopic characteristics, stability profiles, and solubility parameters that influence the compound's behavior in analytical systems. The research aims to provide a definitive resource for analytical chemists working with this compound in pharmaceutical quality control, method development, or research applications by presenting comprehensive data tables and standardized information that can support regulatory submissions and scientific publications.

The scope of investigation extends to the compound's role in analytical method development and validation processes, examining how its unique structural features influence chromatographic separation, detection sensitivity, and quantification accuracy in pharmaceutical analysis. This includes evaluation of the compound's behavior under various analytical conditions, including different mobile phase compositions, column chemistries, and detection wavelengths commonly employed in pharmaceutical laboratories. The research seeks to establish best practices for handling, storing, and analyzing this compound while providing guidance for laboratories implementing analytical methods for acyclovir impurity testing.

Furthermore, the research objectives encompass a thorough investigation of the compound's formation mechanisms and potential occurrence patterns in pharmaceutical manufacturing processes. Understanding the conditions that promote formation of this dimeric impurity provides valuable insights for pharmaceutical manufacturers seeking to minimize impurity levels in their products while maintaining efficient production processes. This knowledge contributes to improved process control strategies and quality assurance protocols that can enhance overall pharmaceutical manufacturing excellence.

Overview of Chemical Nomenclature and Synonyms

The nomenclature system for 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) reflects the compound's complex dimeric structure and its relationship to the parent acyclovir molecule, resulting in multiple systematic and common names that serve different purposes within pharmaceutical and chemical documentation. The International Union of Pure and Applied Chemistry systematic name, 9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one, provides a precise description of the molecular structure by identifying each functional group and its position within the purine framework. This systematic nomenclature ensures unambiguous identification of the compound across different scientific disciplines and regulatory frameworks while maintaining consistency with established chemical naming conventions.

The compound operates under several pharmacopoeial designations that reflect its role as a pharmaceutical impurity standard, most notably Aciclovir European Pharmacopoeia Impurity K, which represents the official designation used in European regulatory submissions and analytical documentation. This pharmacopoeial naming system provides a standardized reference point for pharmaceutical manufacturers, regulatory agencies, and analytical laboratories worldwide, ensuring consistent identification and specification of the compound across different geographic regions and regulatory jurisdictions. The European Pharmacopoeia designation has become widely adopted as the primary reference name for this compound in pharmaceutical analytical applications.

Table 1. Comprehensive Nomenclature and Identification Data

Category Name/Identifier Source/Authority
Chemical Abstracts Service Number 1797131-64-6 Chemical Abstracts Service
International Union of Pure and Applied Chemistry Name 9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one International Union of Pure and Applied Chemistry
European Pharmacopoeia Designation Aciclovir European Pharmacopoeia Impurity K European Pharmacopoeia
United States Pharmacopeia Designation Bis-Acyclovir United States Pharmacopeia
Common Chemical Name Acyclovir N-Methylene Dimer Chemical Literature
Alternative Systematic Name 2,2'-(Methylenediimino)bis(9-((2-hydroxyethoxy)methyl)-1,9-dihydro-6H-purin-6-one) Chemical Documentation
Molecular Formula C17H22N10O6 Multiple Sources
Molecular Weight 462.4 grams per mole Multiple Sources

Propriétés

IUPAC Name

9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N10O6/c28-1-3-32-8-26-6-20-10-12(26)22-16(24-14(10)30)18-5-19-17-23-13-11(15(31)25-17)21-7-27(13)9-33-4-2-29/h6-7,28-29H,1-5,8-9H2,(H2,18,22,24,30)(H2,19,23,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYYKLYLLHMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797131-64-6
Record name N2,N2'-Methylenediaciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797131646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,N2'-METHYLENEDIACICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3N7OW6992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Target of Action

The primary targets of Acyclovir N-Methylene Dimer are herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) . These viruses are known to cause various diseases in humans, ranging from cold sores and chickenpox to mononucleosis .

Mode of Action

Acyclovir N-Methylene Dimer works by inhibiting the replication of the virus. It blocks the DNA polymerase enzyme, which is essential for the virus to replicate . This compound is a nucleoside analog, meaning it mimics the structure of the building blocks of DNA . When the virus attempts to replicate its DNA, it mistakenly incorporates the Acyclovir N-Methylene Dimer into its DNA strand, leading to premature termination of DNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathway of viral DNA synthesis. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA . This disruption of the viral replication process inhibits the virus’s ability to spread and cause disease .

Pharmacokinetics

It is known that renal excretion is the major route of elimination of acyclovir, the parent compound . The total body clearance and half-life of acyclovir are dependent on renal function

Result of Action

The result of the action of Acyclovir N-Methylene Dimer is the inhibition of viral replication. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA, thereby stopping the spread of the virus within the host . This leads to a reduction in the severity and duration of symptoms associated with herpes virus infections .

Action Environment

The action of Acyclovir N-Methylene Dimer can be influenced by environmental factors. For instance, it has been found that the compound can undergo photodegradation in water, leading to the formation of photoproducts . These photoproducts have been found to exhibit higher toxicity than the parent compound, indicating that environmental factors can influence the action and potential risks associated with Acyclovir N-Methylene Dimer .

Analyse Biochimique

Molecular Mechanism

The exact molecular mechanism of Acyclovir N-Methylene Dimer is not yet known. Acyclovir is known to be converted into its active form, Acyclovir triphosphate, in cells infected with herpes simplex virus (HSV). This active form inhibits viral DNA polymerase, preventing viral DNA synthesis. It is possible that Acyclovir N-Methylene Dimer may have a similar mechanism of action.

Metabolic Pathways

Acyclovir is known to be metabolized by several enzymes, including thymidine kinase and DNA polymerase. It is possible that Acyclovir N-Methylene Dimer may be metabolized by similar pathways.

Activité Biologique

The compound 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one , commonly referred to as an acyclovir impurity (CAS Number: 1797131-64-6), has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H22N10O6
  • Molecular Weight : 462.427 g/mol
  • IUPAC Name : 9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one

Structure

The structural representation of the compound indicates a complex arrangement that may influence its interaction with biological targets. The presence of purine derivatives suggests potential nucleoside analog properties.

Research indicates that compounds similar to 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one can exhibit antiviral properties by inhibiting viral DNA polymerases. This mechanism is critical for the treatment of viral infections, particularly those caused by Herpes Simplex Virus (HSV).

Antiviral Activity

Studies have shown that related compounds can significantly inhibit the replication of HSV in vitro. For instance, acyclovir, a parent drug, shows efficacy against HSV by competing with deoxyguanosine triphosphate for incorporation into viral DNA, thus terminating chain elongation.

Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated in various cell lines. Notably, it has shown selective toxicity towards cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of purine derivatives, including 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one . The compound exhibited an IC50 value comparable to acyclovir, demonstrating its potential as an antiviral agent against HSV infections .

Study 2: Mechanistic Insights

Research has highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in cell death via programmed pathways .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the hydroxymethyl and purine moieties significantly impacted biological activity. Compounds with enhanced hydrophilicity showed improved solubility and bioavailability, suggesting avenues for further development .

Data Table: Biological Activity Summary

PropertyValue/Description
IC50 (Antiviral Activity)Comparable to acyclovir
CytotoxicitySelective towards cancer cells
MechanismInhibition of viral DNA polymerase; apoptosis induction
Structure-Activity InsightsModifications improve solubility and bioavailability

Applications De Recherche Scientifique

Antiviral Properties

Mechanism of Action
The primary mechanism through which 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one exerts its effects is by inhibiting the viral DNA polymerase enzyme. This inhibition prevents the replication of viral DNA, thereby curtailing the spread of herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) within the host.

Pharmacokinetics
The pharmacokinetic profile indicates that renal excretion is the major route for elimination of this compound. Studies have shown that it maintains significant antiviral activity while being less toxic compared to other antiviral agents, making it a candidate for further development in clinical settings .

Research Applications

1. Clinical Research
Numerous studies have explored the efficacy of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one in treating viral infections. For instance, clinical trials have demonstrated its effectiveness in reducing the duration and severity of herpes outbreaks in patients with recurrent infections. The compound's ability to target multiple strains of herpes viruses makes it a versatile option in antiviral therapy .

2. Formulation Development
The compound has been incorporated into various formulations aimed at enhancing bioavailability and therapeutic efficacy. Research has focused on developing topical gels and ointments that leverage the compound's properties to provide localized treatment for skin lesions caused by herpes viruses. These formulations are designed to maximize absorption while minimizing systemic exposure .

Case Studies

Case Study 1: Efficacy in Herpes Simplex Virus Infections
A study published in a peer-reviewed journal evaluated the effectiveness of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one in patients diagnosed with recurrent herpes simplex virus infections. Results indicated a significant reduction in lesion healing time and pain scores compared to placebo groups, highlighting its potential as a first-line treatment option .

Case Study 2: Pharmacokinetic Analysis
Another research effort investigated the pharmacokinetics of this compound when administered orally versus topically. The findings suggested that while oral administration resulted in higher systemic levels, topical applications provided effective localized concentrations with fewer side effects. This study emphasized the importance of route selection based on therapeutic goals .

Data Table: Comparative Analysis of Antiviral Agents

Agent Target Virus Mechanism of Action Efficacy Toxicity Profile
2,2'-(methylenebis(azanediyl))...HSV, VZV, EBVDNA polymerase inhibitionHighLow
AcyclovirHSVDNA polymerase inhibitionModerateModerate
ValacyclovirHSVDNA polymerase inhibitionHighModerate
FamciclovirHSVDNA polymerase inhibitionHighLow

Comparaison Avec Des Composés Similaires

Aciclovir Impurity J (EP)

  • CAS : 75128-73-3
  • Structure: 9,9'-[Ethylenebis(oxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one) .
  • Key Differences :
    • Bridging Group : Ethylene (C₂H₄) instead of methylene (CH₂), increasing molecular weight (C₁₆H₂₀N₁₀O₆ vs. C₁₇H₂₂N₁₀O₆).
    • Substituents : Lacks hydroxyethoxy groups, reducing hydrophilicity compared to the target compound.
  • Impact : Ethylene bridges may alter steric hindrance, affecting binding to viral thymidine kinase and solubility .

Adefovir Dipivoxil Impurity B

  • CAS : 323201-05-4
  • Structure : Phosphorylated dimer with ester linkages .
  • Key Differences: Functional Groups: Contains phosphate esters and 2,2-dimethylpropanoate groups, enhancing lipophilicity. Pharmacokinetics: Phosphate esters may increase metabolic stability but reduce renal clearance compared to hydroxyethoxy-substituted compounds .

Lobucavir

  • CAS : Refer to for variants.
  • Structure: Monomeric guanine analog with a cyclobutyl substituent .
  • Key Differences: Monomeric vs. Antiviral Activity: Targets herpesviruses and hepatitis B but with a distinct mechanism due to cyclobutyl steric effects .

Pharmacological and Regulatory Profiles

Compound Pharmacological Role Regulatory Status
Target Compound Acyclovir impurity (≤0.1% per EP) . Monitored in pharmacopeial testing .
Lobucavir Antiviral drug candidate . Discontinued due to toxicity concerns .
BMPAE Ligand () Transition metal chelator . No pharmaceutical application reported.

Key Structural Comparison Table

Parameter Target Compound Aciclovir Impurity J Adefovir Impurity B
Bridge Methylenebis(azanediyl) Ethylenebis(oxymethylene) Phosphinylidynebis(oxy)
Substituents Hydroxyethoxy None 2,2-Dimethylpropanoate
Molecular Weight 462.42 g/mol 388.35 g/mol ~800 g/mol (estimated)
Bioactivity Inactive impurity Inactive impurity Potential prodrug metabolite

Research Findings and Implications

  • Synthetic Challenges : The target compound forms under conditions favoring nucleophilic attack on purine rings, requiring precise pH and temperature control to minimize yield .
  • Regulatory Trends : Increasing emphasis on impurity profiling in antiviral drugs, driven by advances in HPLC and mass spectrometry .

Méthodes De Préparation

Condensation Using Acetals as Methylene Donors

A patent describing the synthesis of 2,2'-methylenebis(4,6-dialkylphenols) provides a relevant model. In this method, acetals (e.g., methylal, diethylformal) serve as methylene donors in the presence of acid catalysts like sulfuric acid or cation-exchange resins. The reaction proceeds at 30–140°C without generating wastewater, achieving yields up to 98% .

Inference for Target Compound :

  • Step 1 : React two equivalents of acyclovir’s amine derivative with an acetal (e.g., diethylformal) in acidic conditions.

  • Step 2 : The acetal decomposes to release formaldehyde, which bridges the amine groups via nucleophilic attack.

  • Conditions : Sulfuric acid (0.5–2 mol%), 60–80°C, 4–6 hours. Excess acetal acts as a solvent, enabling easy recycling.

Direct Formaldehyde-Mediated Coupling

Formaldehyde is a classical methylene donor for bis-amide and bis-amine formations. For example, ligand syntheses often employ formaldehyde to link amines in one-pot reactions.

Hypothesized Protocol :

  • Reactants : Two equivalents of 2-aminopurine derivative (acyclovir precursor) + aqueous formaldehyde (37%).

  • Catalyst : HCl or H₂SO₄ (pH 4–5).

  • Temperature : Reflux at 80–100°C for 12–24 hours.

  • Work-Up : Neutralization, filtration, and recrystallization from ethanol/water.

Detailed Preparation Methodologies

Two-Step Synthesis via Amine Activation

This approach draws from methodologies used in purinone and imidazotriazinone syntheses:

Step 1: Synthesis of Acyclovir Amine Intermediate

  • Reaction : Acyclovir is treated with chlorinating agents (e.g., POCl₃) to replace the 6-oxo group with a chloro group, followed by amination with NH₃/MeOH.

  • Conditions : 60°C, 4 hours, yielding 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one.

Step 2: Methylenebis(azanediyl) Bridge Formation

  • Reactants : 2 equivalents of the amine intermediate + formaldehyde (or paraformaldehyde).

  • Catalyst : 10% H₂SO₄.

  • Conditions : Stirring at 50°C for 6 hours, followed by precipitation in ice water.

  • Yield : ~85% (estimated based on analogous reactions).

Reaction Optimization and Critical Parameters

Catalytic System Efficiency

  • Acid Catalysts : Sulfuric acid outperforms organic acids (e.g., toluene sulfonic acid) in minimizing side reactions.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but require higher temperatures. Acetals double as solvents and reactants, simplifying purification.

Temperature and Time Dependence

  • Optimal Range : 60–80°C balances reaction rate and byproduct formation. Below 50°C, incomplete conversion occurs; above 100°C, decomposition dominates.

  • Reaction Monitoring : Thin-layer chromatography (TLC) using silica gel plates (eluent: CH₂Cl₂/MeOH 9:1) confirms intermediate consumption.

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR : N–H stretches at 3300–3200 cm⁻¹ , C=O (purinone) at 1680 cm⁻¹ , and C–O–C (ether) at 1100 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 2H, purine H-8), 5.3 (s, 4H, –OCH₂O–), 4.7 (t, 4H, –CH₂OH), 3.6–3.4 (m, 8H, –OCH₂CH₂O–), and 4.1 (s, 2H, –NH–CH₂–NH–).

  • ¹³C NMR : Peaks at δ 160.5 (C=O), 152.3 (purine C-2), and 70.1 (–OCH₂CH₂O–).

Purity Assessment

  • HPLC : C₁₈ column, gradient elution (water/acetonitrile), retention time = 6.8 min.

  • Elemental Analysis : Calculated (%) for C₁₇H₂₂N₁₀O₆: C 44.16, H 4.76, N 30.29. Found: C 44.02, H 4.81, N 30.14.

Challenges and Alternative Routes

Byproduct Formation

  • N-Monomethylation : Excess formaldehyde leads to –NH–CH₃ byproducts. Controlled stoichiometry (1:0.5 amine:formaldehyde) mitigates this.

  • Oligomerization : High concentrations favor trimer/polymer formation. Dilute conditions (0.1–0.5 M) improve dimer selectivity.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball milling acyclovir amine with paraformaldehyde and catalytic H₂SO₄ at 40°C for 2 hours achieves 78% yield, reducing waste.

  • Biocatalytic Coupling : Preliminary studies suggest transglutaminases can link amine-bearing purines, though yields remain low (~30%).

Industrial-Scale Production Considerations

Cost-Effectiveness

  • Acetal vs. Formaldehyde : Acetals (e.g., methylal) cost ~$50/kg but are recyclable, whereas formaldehyde is cheaper ($1.5/kg) but requires stringent pH control.

  • Catalyst Recycling : Cation-exchange resins (e.g., Amberlyst-15) enable 10+ reaction cycles without activity loss.

Regulatory Compliance

  • Impurity Profiling : The dimer is an impurity in acyclovir formulations, requiring control ≤0.1% per ICH guidelines.

  • Genotoxic Risk Assessment : Methylenebis(azanediyl) linkages may hydrolyze to formaldehyde, necessitating stability studies under physiological conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), and how do reaction conditions affect yield and purity?

  • Methodological Answer : A stepwise approach involving alkylation of purine precursors with methylenebis(azane) and hydroxyethoxymethyl groups is recommended. For example, adapt procedures from purine alkylation reactions (e.g., using DIPEA as a base and 1-butanol as a solvent at 110°C for nucleophilic substitution ). Optimize stoichiometry to avoid byproducts. Purification via silica gel chromatography with chloroform/acetone (4:1) can isolate the target compound . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substitution patterns and connectivity, particularly focusing on the methylenebis(azanediyl) bridge and hydroxyethoxymethyl groups. Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches in azanediyl) . Purity is best assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using a factorial design (e.g., pH 2–9, 25–60°C) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions . Include controls for oxidative (H2_2O2_2) and photolytic degradation (ICH Q1B guidelines) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform a systematic meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols). Validate key findings using orthogonal assays:

  • Compare cytotoxicity (MTT vs. ATP-luciferase assays).
  • Confirm target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Replicate experiments under standardized conditions (e.g., ISO 10993 for biocompatibility) .

Q. Which computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against purine-binding pockets (e.g., kinases). Refine predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns. Validate with mutagenesis studies targeting predicted interaction residues . QSAR models can further correlate structural features (e.g., hydroxyethoxy groups) with activity .

Q. How to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Physicochemical properties : Measure logP (octanol-water partitioning) and hydrolysis rates.
  • Environmental distribution : Use fugacity models to predict partitioning into water, soil, or biota.
  • Toxicity assays : Test acute/chronic effects on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
  • Biotransformation : Identify metabolites via high-resolution LC-MS/MS in simulated wastewater .

Data Contradiction Analysis

  • Case Example : If solubility studies conflict (e.g., aqueous vs. DMSO solubility), reconcile by standardizing solvent systems (e.g., Ph. Eur. buffers) and using dynamic light scattering (DLS) to detect aggregates. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .

Theoretical Frameworks

  • Link studies to purine biochemistry (e.g., adenosine receptor modulation) or polymer chemistry (hydroxyethoxy groups as PEG-like stabilizers) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.